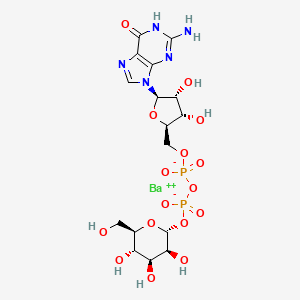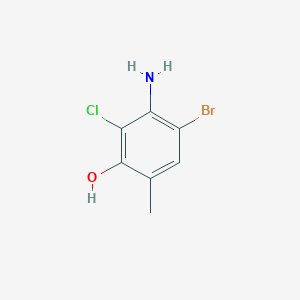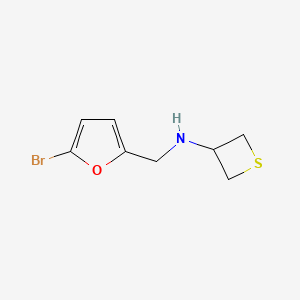
N-((5-Bromofuran-2-yl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Bromofuran-2-yl)methyl)thietan-3-amine is an organic compound that features a brominated furan ring attached to a thietan-3-amine moiety. This compound is of interest due to its unique structure, which combines the reactivity of the bromofuran ring with the potential biological activity of the thietan-3-amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromofuran-2-yl)methyl)thietan-3-amine typically involves the bromination of furan followed by the introduction of the thietan-3-amine group. One common method involves the reaction of 5-bromofuran-2-carbaldehyde with thietan-3-amine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-Bromofuran-2-yl)methyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide can be used in the presence of a suitable solvent like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of furan derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-((5-Bromofuran-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-((5-Bromofuran-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The bromofuran ring can undergo electrophilic aromatic substitution, while the thietan-3-amine group can participate in nucleophilic reactions. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((5-Bromofuran-2-yl)methyl)-2,3-dihydro-1H-inden-5-amine
- N-((5-Bromofuran-2-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- N-((5-Bromofuran-2-yl)methyl)pyridin-3-amine
Uniqueness
N-((5-Bromofuran-2-yl)methyl)thietan-3-amine is unique due to the presence of both a bromofuran ring and a thietan-3-amine group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H10BrNOS |
|---|---|
Poids moléculaire |
248.14 g/mol |
Nom IUPAC |
N-[(5-bromofuran-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H10BrNOS/c9-8-2-1-7(11-8)3-10-6-4-12-5-6/h1-2,6,10H,3-5H2 |
Clé InChI |
ZOMVWSRVKPCBMM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)NCC2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


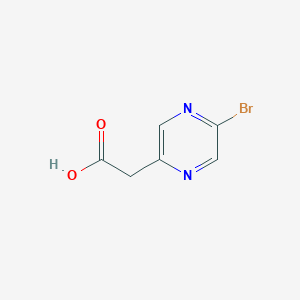

![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)

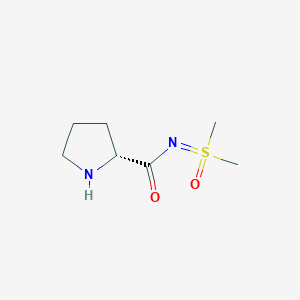
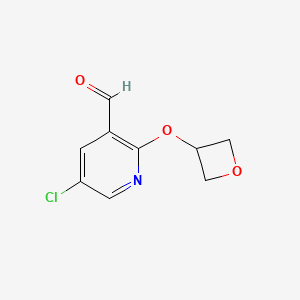



![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)
